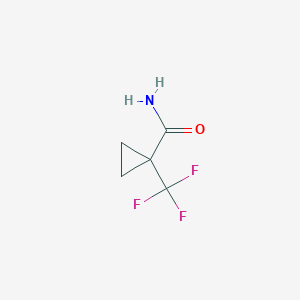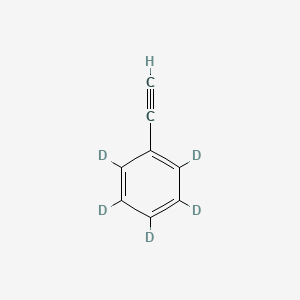
Phenyl-D5-acetylen
Übersicht
Beschreibung
Phenyl-D5-acetylene is a non-standard isotope with the molecular formula C8HD5 . It has an average mass of 107.164 Da and a monoisotopic mass of 107.078331 Da . It is a useful isotopically labeled research compound .
Molecular Structure Analysis
Phenyl-D5-acetylene has a simple structure with a phenyl group and an acetylene group . The molecule is linear with the phenyl group (C6D5) attached to the acetylene group (C≡CH) .Physical and Chemical Properties Analysis
Phenyl-D5-acetylene has a density of 1.0±0.1 g/cm3, a boiling point of 142.4±9.0 °C at 760 mmHg, and a vapour pressure of 7.0±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 36.4±0.8 kJ/mol and a flash point of 31.1±0.0 °C . The index of refraction is 1.542, and it has a molar refractivity of 33.8±0.4 cm3 .Wissenschaftliche Forschungsanwendungen
Synthese von Poly (p-phenylenvinylen)
Phenyl-D5-acetylen ist an der Synthese von Poly (p-phenylenvinylen) (PPV) beteiligt, einem leitfähigen Polymer . PPV weist mehrere außergewöhnliche Eigenschaften auf, wie z. B. einstellbare optische Eigenschaften, gute Reaktivität und hohe elektrische Leitfähigkeit . Diese Eigenschaften lassen sich durch einfaches Ändern der Seitenketten erreichen, die an das Hauptpolymerrückgrat gebunden sind .
Leuchtdioden
PPV, synthetisiert mit this compound, findet Anwendung in Leuchtdioden . Die einstellbaren optischen Eigenschaften von PPV machen es für den Einsatz in diesen Bauelementen geeignet .
Solarzellen
PPV wird auch in Solarzellen eingesetzt . Die ausgezeichnete elektrische Leitfähigkeit und die einstellbaren optischen Eigenschaften von PPV tragen zur Effizienz dieser Bauelemente bei .
Sensoren
PPV findet Anwendung in Sensoren . Die elektrischen und optischen Eigenschaften von PPV können genutzt werden, um Veränderungen in der Umwelt zu erkennen, was es zu einem wertvollen Material in der Sensortechnologie macht .
Biologische Bildgebung
PPV wird in der Biologischen Bildgebung eingesetzt . Die optischen Eigenschaften von PPV können genutzt werden, um biologische Strukturen zu visualisieren, was zu Fortschritten in der medizinischen Bildgebung beiträgt .
Wirkmechanismus
Target of Action
Phenyl-D5-acetylene is a useful research chemical . .
Mode of Action
Phenyl-D5-acetylene is a prototypical terminal acetylene, undergoing many reactions expected of that functional group . It has been found to undergo reactions with phenyl radicals . The reaction dynamics were found to be indirect and initiated by an addition of the phenyl/D5-phenyl radical with its radical center . This process involved an entrance barrier and led to a long-lived, bound doublet radical intermediate .
Biochemical Pathways
Phenolic compounds, which phenyl-d5-acetylene is a type of, are known to be involved in various biochemical pathways .
Result of Action
Phenyl-D5-acetylene has been found to undergo reactions with phenyl radicals, leading to the formation of complex structures . It has also been suggested as a component in the creation of molecular switches .
Action Environment
The action, efficacy, and stability of Phenyl-D5-acetylene can be influenced by various environmental factors. For instance, it has been found that Phenyl-D5-acetylene can undergo reactions under certain conditions, such as in the presence of base and copper (II) salts . .
Eigenschaften
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i3D,4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXCJVNBTNXOEH-DKFMXDSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C#C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1466069.png)


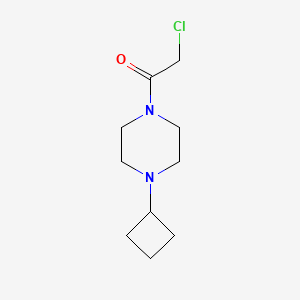

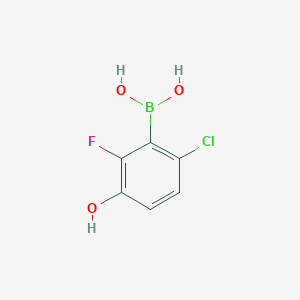
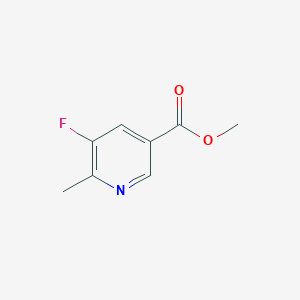
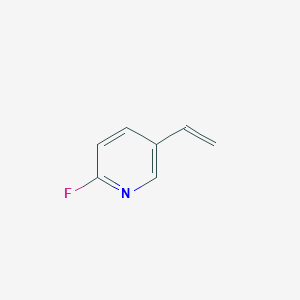
![1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)azetidine-3-carboxylic acid](/img/structure/B1466081.png)
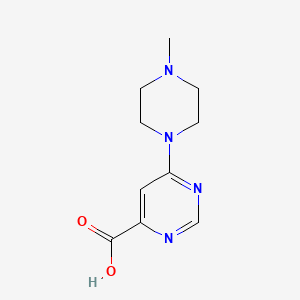
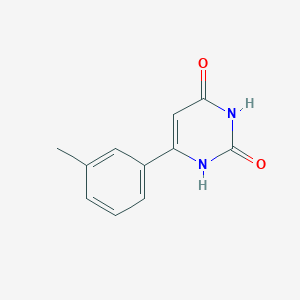

amine](/img/structure/B1466086.png)
